![molecular formula C22H13N3O4 B3444172 2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3444172.png)
2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Quinolines and isoquinolines are important classes of heterocyclic compounds. They are aromatic polycyclic compounds that contain a benzene ring fused to a pyridine ring . These compounds are found in many biologically active products and have a wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
There are various methods for the synthesis of quinoline and its derivatives. Some well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of these rings allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. They can form salts with acids and undergo electrophilic and nucleophilic substitution reactions .Future Directions
The future directions in the field of quinoline and isoquinoline research involve the development of greener and more sustainable chemical processes . There is also a focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
properties
IUPAC Name |
2-(8-methylquinolin-5-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O4/c1-12-7-9-17(14-6-3-11-23-20(12)14)24-21(26)15-5-2-4-13-18(25(28)29)10-8-16(19(13)15)22(24)27/h2-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVHMLFWRUSFFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Methyl-quinolin-5-yl)-6-nitro-benzo[de]isoquinoline-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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